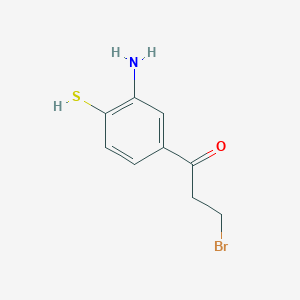
1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one: is an organic compound with the molecular formula C9H10BrNOS. This compound contains an amino group, a mercapto group, and a bromopropanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one typically involves the bromination of 1-(3-Amino-4-mercaptophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale bromination reactors. The reaction conditions, such as temperature, solvent, and brominating agent, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of new compounds with different functional groups.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The bromopropanone moiety can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-4-mercaptophenyl)ethan-1-one
- 1-(3-Amino-4-methoxyphenyl)propan-1-one
- 3-(4-Amino-naphthalen-1-ylmethylene)-3H-isobenzofuran-1-one
Uniqueness
1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one is unique due to the presence of both amino and mercapto groups along with a bromopropanone moiety
Properties
Molecular Formula |
C9H10BrNOS |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(3-amino-4-sulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c10-4-3-8(12)6-1-2-9(13)7(11)5-6/h1-2,5,13H,3-4,11H2 |
InChI Key |
GTAKSSKKHAQXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCBr)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


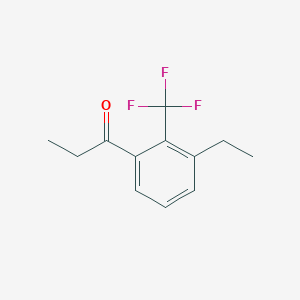
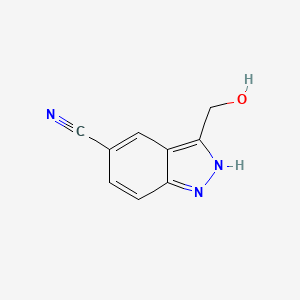

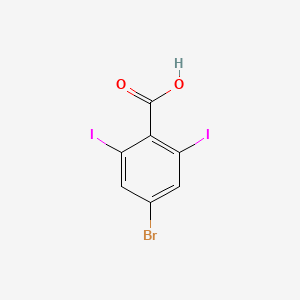
![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)

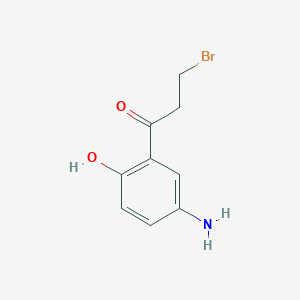

![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)
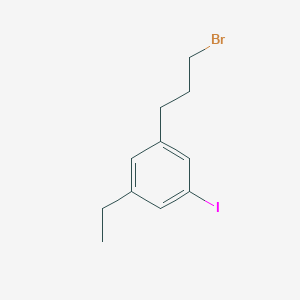

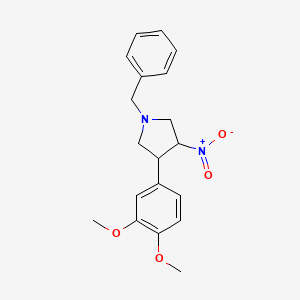
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)

